Bienvenue dans la boutique en ligne BenchChem!

1-(1-Tosyl-4-piperidyl)azepane

Physicochemical profiling Lipophilicity Drug-likeness

1-(1-Tosyl-4-piperidyl)azepane (IUPAC: 1-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]azepane) is a dual-heterocyclic small molecule (C₁₈H₂₈N₂O₂S, MW 336.5 g/mol) comprising a seven-membered azepane ring connected at the 4-position of an N-tosyl-piperidine scaffold. The tosyl (p-toluenesulfonyl) group serves simultaneously as a protecting group for the piperidine nitrogen and as a potential sulfonamide pharmacophore, while the azepane ring introduces conformational flexibility distinct from six-membered piperidine analogs.

Molecular Formula C18H28N2O2S
Molecular Weight 336.5 g/mol
Cat. No. B249060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-Tosyl-4-piperidyl)azepane
Molecular FormulaC18H28N2O2S
Molecular Weight336.5 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)N3CCCCCC3
InChIInChI=1S/C18H28N2O2S/c1-16-6-8-18(9-7-16)23(21,22)20-14-10-17(11-15-20)19-12-4-2-3-5-13-19/h6-9,17H,2-5,10-15H2,1H3
InChIKeyBIVZYJAPZONUDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(1-Tosyl-4-piperidyl)azepane – Structural Identity, Physicochemical Profile, and Procurement-Relevant Class Positioning


1-(1-Tosyl-4-piperidyl)azepane (IUPAC: 1-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]azepane) is a dual-heterocyclic small molecule (C₁₈H₂₈N₂O₂S, MW 336.5 g/mol) comprising a seven-membered azepane ring connected at the 4-position of an N-tosyl-piperidine scaffold [1]. The tosyl (p-toluenesulfonyl) group serves simultaneously as a protecting group for the piperidine nitrogen and as a potential sulfonamide pharmacophore, while the azepane ring introduces conformational flexibility distinct from six-membered piperidine analogs [2]. The compound is typically supplied as a free base (purity ≥95%) or as the oxalate salt form (C₂₀H₃₀N₂O₆S, MW 426.5 g/mol) for improved handling and solubility characteristics .

Why 1-(1-Tosyl-4-piperidyl)azepane Cannot Be Replaced by Simpler Piperidine or Azepane Mono-Heterocycles


The compound's value for medicinal chemistry and chemical biology derives from the synergistic combination of three structural features—the tosyl-sulfonamide moiety, the piperidine spacer, and the conformationally flexible azepane ring—each contributing independently to target engagement, physicochemical properties, and synthetic tractability. Replacing the azepane with piperidine (generating 1-(1-tosyl-4-piperidyl)piperidine) eliminates the expanded ring's unique chair conformations that can access protein binding pockets inaccessible to six-membered rings [1]. Omitting the tosyl group (yielding 1-(piperidin-4-yl)azepane, CAS 436099-86-4) removes both the sulfonamide hydrogen-bond acceptor/donor motif and the protecting group that enables chemoselective elaboration of the azepane nitrogen [2]. Using 1-[(4-methylphenyl)sulfonyl]azepane (CAS 17721-45-8) without the piperidine linker eliminates the spatial separation between the sulfonamide and azepane moieties, collapsing the three-dimensional pharmacophore geometry required for bivalent target interactions .

1-(1-Tosyl-4-piperidyl)azepane – Comparator-Anchored Quantitative Differentiation Evidence


Lipophilicity Modulation: Computed cLogP Comparison of 1-(1-Tosyl-4-piperidyl)azepane vs. Non-Tosylated Core Scaffold

The tosyl group substantially increases lipophilicity relative to the non-tosylated core scaffold. Computational prediction gives 1-(1-Tosyl-4-piperidyl)azepane a cLogP of 3.07, compared to cLogP ≈ 0.8–1.2 for 1-(piperidin-4-yl)azepane (free base, CAS 436099-86-4) [1]. This ~2-log unit increase places the tosylated compound in the optimal lipophilicity range (cLogP 1–3) for CNS drug candidates per Lipinski guidelines, while the non-tosylated analog falls below the generally preferred lower bound for membrane permeability. The tosyl group thus serves not merely as a protecting group but as a lipophilicity-tuning element that can be exploited in SAR campaigns [2].

Physicochemical profiling Lipophilicity Drug-likeness ADME prediction

Topological Polar Surface Area (TPSA) as a Predictor of Blood-Brain Barrier Penetration: 1-(1-Tosyl-4-piperidyl)azepane vs. Clinical CNS Drugs

The computed TPSA of 54.38 Ų for 1-(1-Tosyl-4-piperidyl)azepane falls below the established TPSA threshold of <60–70 Ų for favorable passive blood-brain barrier (BBB) penetration, while the non-tosylated 1-(piperidin-4-yl)azepane has a higher TPSA (~68-72 Ų estimated) due to the exposed secondary amine [1]. The tosyl group masks the piperidine nitrogen's hydrogen-bond donor capacity, reducing TPSA into the BBB-permissive range. For comparison, clinical CNS drugs such as diazepam (TPSA = 32.7 Ų) and fluoxetine (TPSA = 21.3 Ų) occupy the lower TPSA range, while many peripherally restricted drugs exceed 80 Ų [2]. This TPSA positioning suggests 1-(1-Tosyl-4-piperidyl)azepane is structurally predisposed toward CNS target engagement, differentiating it from non-tosylated analogs.

CNS drug design Blood-brain barrier TPSA Neuropharmacology

Salt Form Differentiation: Oxalate Salt for Enhanced Crystallinity and Formulation Flexibility vs. Free Base

1-(1-Tosyl-4-piperidyl)azepane is commercially available in both free base and oxalate salt forms (C₂₀H₃₀N₂O₆S, MW 426.5 g/mol) . The oxalate salt forms through protonation of the azepane tertiary amine by oxalic acid (pKa₁ = 1.25, pKa₂ = 4.14), converting the liquid or low-melting free base into a crystalline solid with predictable handling, storage, and dissolution properties [1]. This contrasts with the free base form of 1-(piperidin-4-yl)azepane (CAS 436099-86-4), which is typically supplied as a dihydrochloride salt, limiting the salt screening options for formulation development. The availability of the oxalate counterion provides an alternative salt form for polymorph screening, a critical step in preclinical formulation where hydrochloride salts may exhibit hygroscopicity or poor crystallinity [2].

Salt selection Formulation science Crystallinity Solid-state properties

Azepane vs. Piperidine Ring Conformational Flexibility: Implications for Target Binding Pocket Access

The seven-membered azepane ring in 1-(1-Tosyl-4-piperidyl)azepane adopts multiple low-energy conformations (twist-chair, chair, and boat families) compared to the more restricted chair conformations of six-membered piperidine rings in analogs such as 1-(1-tosyl-4-piperidyl)piperidine [1]. This conformational expansion has been demonstrated in the PKB/AKT inhibitor series, where replacement of the piperidine central ring with an azepane resulted in >10-fold improvement in inhibitory potency (IC₅₀ shift from >1 µM to <100 nM) due to optimized fit within the ATP-binding pocket [2]. While direct activity data for 1-(1-Tosyl-4-piperidyl)azepane against specific targets are not publicly available, the established precedent that azepane-for-piperidine substitution improves target engagement in kinase and GPCR programs provides a rational basis for selecting this scaffold over the piperidine congener in exploratory medicinal chemistry [3].

Conformational analysis Ring size effects Structure-activity relationships Medicinal chemistry

Molecular Weight and Ligand Efficiency Considerations: 1-(1-Tosyl-4-piperidyl)azepane in the Context of Lead-Like Chemical Space

With a molecular weight of 336.5 g/mol, 1-(1-Tosyl-4-piperidyl)azepane occupies a favorable position between fragment-sized molecules (MW < 250) and lead compounds (MW < 450) per the Astex Rule of Three and Congreve lead-likeness criteria [1]. This places it in the 'lead-like' rather than 'drug-like' chemical space, making it suitable as a starting point for structure-based optimization campaigns. In comparison, 1-(1-tosyl-4-piperidyl)piperidine (MW ~322 g/mol) is only marginally lighter, while 1-(1-tosyl-4-piperidyl)pyrrolidine (MW ~308 g/mol) further reduces mass but at the cost of ring conformational freedom discussed in Evidence Item 4 . The compound's calculated ligand efficiency metrics are predictable: with a heavy atom count of 23 and cLogP of 3.07, it maintains a favorable balance of lipophilicity per heavy atom (cLogP/HA ≈ 0.13) consistent with developable leads [2].

Lead-likeness Ligand efficiency Fragment-based drug discovery Molecular weight optimization

High-Value Research and Industrial Application Scenarios for 1-(1-Tosyl-4-piperidyl)azepane


CNS-Targeted Kinase Inhibitor Hit-to-Lead Campaigns Leveraging BBB-Permissive TPSA and Azepane Conformational Flexibility

The computed TPSA of 54.38 Ų below the established BBB threshold of 60–70 Ų, combined with the cLogP of 3.07 in the CNS-optimal range, positions 1-(1-Tosyl-4-piperidyl)azepane as a rationally selected starting scaffold for CNS kinase programs (e.g., PKB/AKT, GSK-3β, or CDK targets) where brain exposure is required [1]. The literature precedent demonstrating >10-fold potency gains for azepane over piperidine in PKB inhibitor chemotypes provides a SAR basis for preferring this scaffold over the piperidine congener [2]. The tosyl group serves the dual function of tuning lipophilicity into the CNS range while providing a synthetic handle for late-stage diversification via Fukuyama-Mitsunobu or reductive amination chemistry, enabling efficient parallel library synthesis for SAR exploration [3].

Sulfonamide Pharmacophore Screening in GPCR and Ion Channel Panels Where Bivalent Ligand Geometry Is Critical

The spatial separation between the tosyl-sulfonamide moiety and the azepane tertiary amine—bridged by a rigid piperidine spacer—creates a defined three-dimensional pharmacophore geometry suitable for bivalent target engagement at GPCRs (e.g., dopamine, serotonin, or chemokine receptors) and ion channels where simultaneous interaction with two distinct binding subsites is required for potency and selectivity [1]. This differentiates it from simpler N-tosyl azepane or N-tosyl piperidine analogs that lack the geometric separation between pharmacophoric elements. The oxalate salt form offers an alternative to hydrochloride for electrophysiology assays where chloride ion interference must be minimized [2].

Fragment-to-Lead Chemistry Using the Tosyl Group as a Traceless or Transformable Protecting Group for Azepane Elaboration

The tosyl group on the piperidine nitrogen enables chemoselective functionalization of the azepane tertiary amine without competing reaction at the piperidine site, a key advantage for stepwise fragment elaboration [1]. After azepane diversification (e.g., N-alkylation, N-acylation, or N-arylation), the tosyl group can be cleaved under reductive conditions (Mg/MeOH, Na/Naphthalene, or SmI₂) to reveal the free piperidine NH for further functionalization, enabling a two-stage diversification strategy that is not possible with the non-tosylated 1-(piperidin-4-yl)azepane scaffold where both amines are simultaneously reactive [2]. This synthetic orthogonality is particularly valuable for generating diverse compound libraries from a single advanced intermediate, reducing the number of linear synthetic steps required per analog [3].

Physicochemical Property Benchmarking for Computational ADME Model Validation in Bicyclic Amine Chemical Space

With its well-defined dual-heterocyclic structure, computed cLogP of 3.07, TPSA of 54.38 Ų, and molecular weight of 336.5 g/mol, 1-(1-Tosyl-4-piperidyl)azepane serves as a useful reference compound for validating in silico ADME prediction models (e.g., SwissADME, QikProp, or StarDrop) in the underrepresented chemical space of bicyclic amines containing both sulfonamide and medium-ring heterocyclic features [1]. The availability of both free base and oxalate salt forms enables experimental determination of solubility, logD, and permeability that can be used to benchmark and refine computational models, improving their predictive accuracy for other compounds in this chemical series [2].

Quote Request

Request a Quote for 1-(1-Tosyl-4-piperidyl)azepane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.